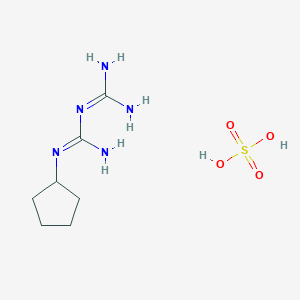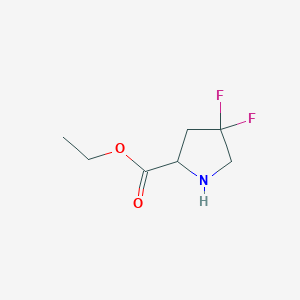
Ethyl 4,4-difluoropyrrolidine-2-carboxylate
描述
Ethyl 4,4-difluoropyrrolidine-2-carboxylate is a chemical compound . It has gained significant attention in the fields of medicinal chemistry.
Molecular Structure Analysis
The molecular formula of Ethyl 4,4-difluoropyrrolidine-2-carboxylate is C7H11F2NO2 . It has a molecular weight of 179.16 g/mol . The InChI code for this compound is 1S/C7H11F2NO2/c1-2-12-6 (11)5-3-7 (8,9)4-10-5/h5,10H,2-4H2,1H3/t5-/m0/s1 .Physical And Chemical Properties Analysis
Ethyl 4,4-difluoropyrrolidine-2-carboxylate has a molecular weight of 179.16 g/mol . It has a topological polar surface area of 38.3 Ų . The compound has one hydrogen bond donor and five hydrogen bond acceptors . It has three rotatable bonds . The exact mass and monoisotopic mass of the compound are 179.07578492 g/mol .科学研究应用
1. Application in Agrochemical and Pharmaceutical Industries
- Summary of the Application: Trifluoromethylpyridines, which can be synthesized using pyrrolidine derivatives, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .
- Methods of Application: The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are used in these industries . The specific methods of synthesis and application would depend on the specific agrochemical or pharmaceutical product being developed.
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
2. Application in Drug Discovery
- Summary of the Application: The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This is due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application: The methods of application involve the synthesis of bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The specific methods of synthesis would depend on the specific drug being developed.
- Results or Outcomes: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
3. Synthesis of Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Summary of the Application: This compound is synthesized using a reaction of substituted aldehyde, ethyl acetoacetate, and urea .
- Methods of Application: The synthesis involves stirring a solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol. This mixture is then treated with a few drops of concentrated hydrochloric acid and heated to reflux for 5–6 hours .
- Results or Outcomes: The result is the formation of Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
4. Synthesis of 4-Hydroxy-2-quinolones
- Summary of the Application: 4-Hydroxy-2-quinolones and their synthetic analogs have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
- Methods of Application: The synthesis of 4-Hydroxy-2-quinolones involves various methods, including the reaction of anilines using malonic acid equivalents .
- Results or Outcomes: The synthesized 4-Hydroxy-2-quinolones and their derivatives are used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
5. Synthesis of Ethyl ®-1-Boc-4,4-difluoropyrrolidine-2-carboxylate
- Summary of the Application: Ethyl ®-1-Boc-4,4-difluoropyrrolidine-2-carboxylate is a chemical compound with the CAS Number: 1523530-40-6 . It is used in various chemical reactions due to its unique structure.
- Results or Outcomes: The outcomes of the reactions involving this compound would depend on the specific reaction conditions and other reactants .
6. Synthesis of 4-Hydroxy-2-quinolones
- Summary of the Application: 4-Hydroxy-2-quinolones and their synthetic analogs have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
- Methods of Application: The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .
- Results or Outcomes: The synthesized 4-Hydroxy-2-quinolones and their derivatives are used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
未来方向
属性
IUPAC Name |
ethyl 4,4-difluoropyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2/c1-2-12-6(11)5-3-7(8,9)4-10-5/h5,10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLAUYQBQWITGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,4-difluoropyrrolidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



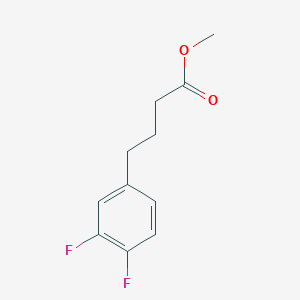
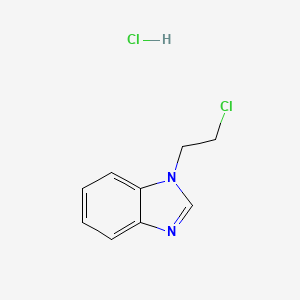
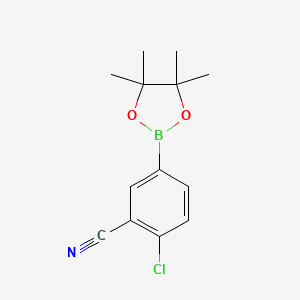
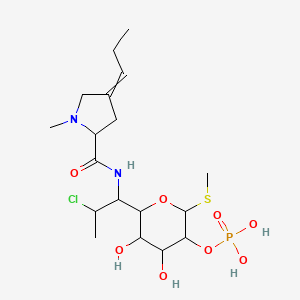
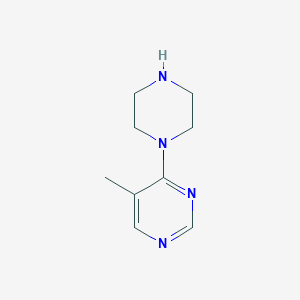
![N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate](/img/structure/B1432250.png)
![1-[3-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride](/img/structure/B1432251.png)
![3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1432252.png)
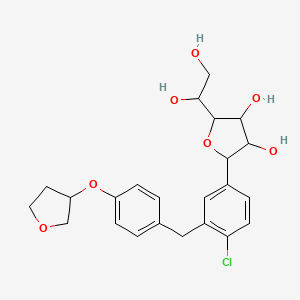
![N-[[(2-hydroxy-1,1-dimethylethyl)amino]thioxomethyl]Benzamide](/img/structure/B1432254.png)
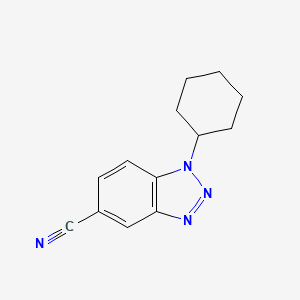
![(2E)-2-[(dimethylamino)methylene]cyclopentanone hydrochloride](/img/structure/B1432256.png)

